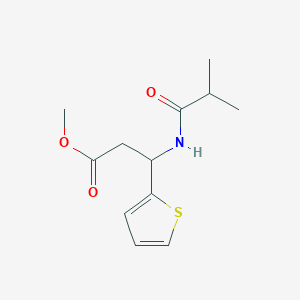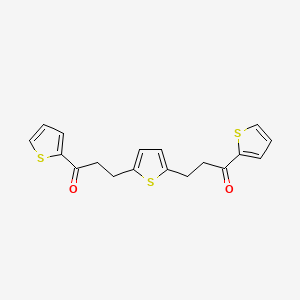
3,3'-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties. This particular compound features a thiophene core with two propanone groups attached at the 2 and 5 positions, making it a bis-thiophene derivative. It is of interest in various fields of research due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2-bromo-1-phenylethanone.
Formation of Intermediate: The intermediate compound is formed by treating thiophene with 2-bromo-1-phenylethanone in the presence of a base such as sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, facilitated by reagents such as bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) involves its interaction with molecular targets through its thiophene rings and carbonyl groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s electronic properties also play a role in its function in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
Bithiophene: A compound with two thiophene rings connected by a single bond.
Thieno[3,2-b]thiophene: A fused thiophene derivative with enhanced electronic properties.
Uniqueness
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) is unique due to its bis-thiophene structure with propanone groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science .
Properties
Molecular Formula |
C18H16O2S3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-[5-(3-oxo-3-thiophen-2-ylpropyl)thiophen-2-yl]-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C18H16O2S3/c19-15(17-3-1-11-21-17)9-7-13-5-6-14(23-13)8-10-16(20)18-4-2-12-22-18/h1-6,11-12H,7-10H2 |
InChI Key |
DCONDLFUVWVUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC2=CC=C(S2)CCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


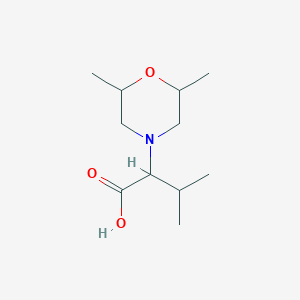
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
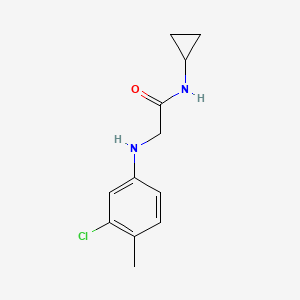
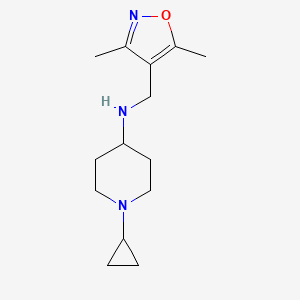
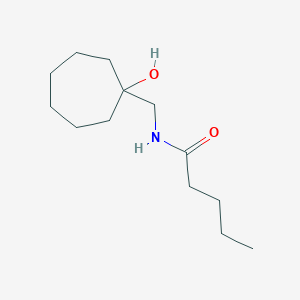
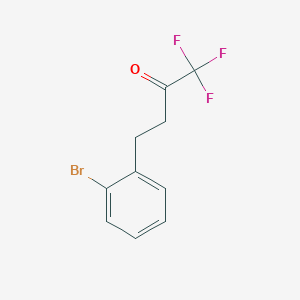
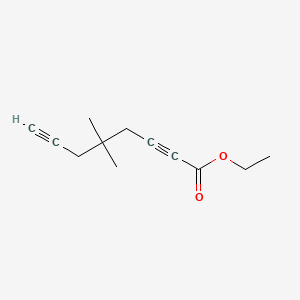
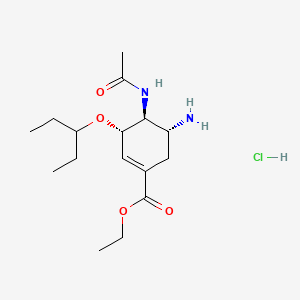
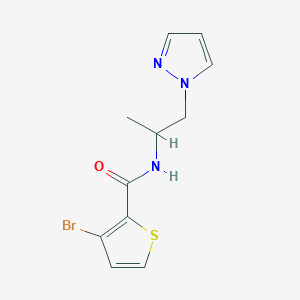
![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
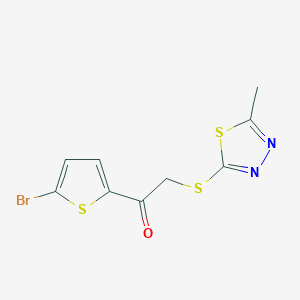
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
